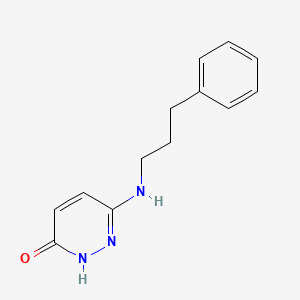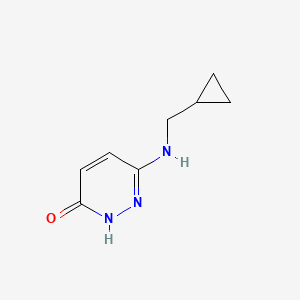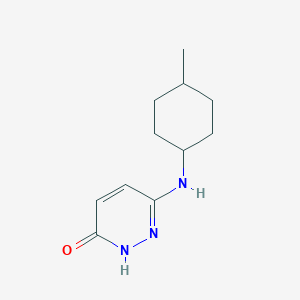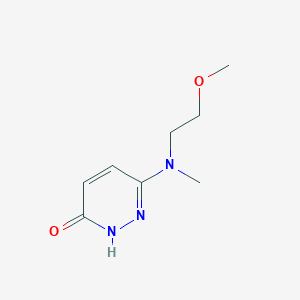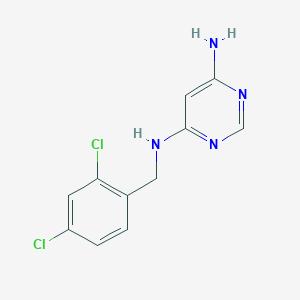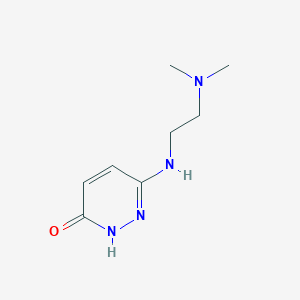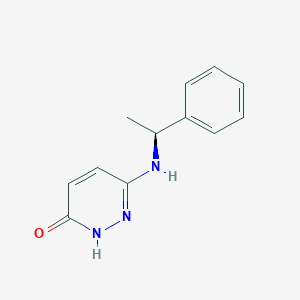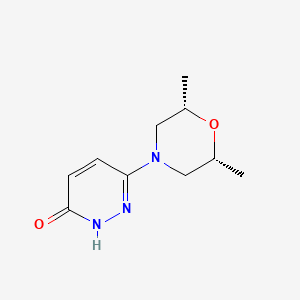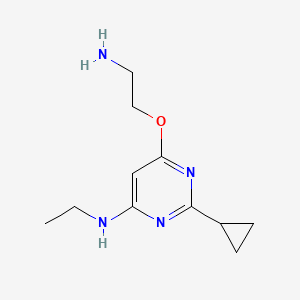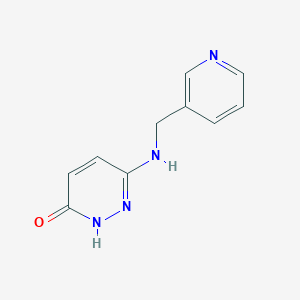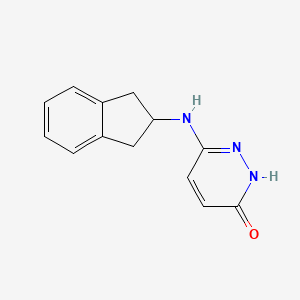
1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , an acetyl group (a type of acyl group derived from acetic acid), a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring is a type of secondary amine, meaning it has two carbon atoms attached to the nitrogen . The triazole ring is a type of heterocycle, meaning it contains atoms of at least two different elements .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could make it susceptible to reactions with bases or nucleophiles, while the acetyl group could potentially undergo reactions with nucleophiles as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,2,3-Triazoles, including compounds similar to 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, are synthesized through various methods, often involving cycloaddition reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectral data to confirm their structure and purity. Such methods are crucial in the development of new compounds with potential applications in various fields (Holla et al., 2005).
Biological Applications
Compounds structurally related to this compound demonstrate significant biological activities. This includes potential applications in antimicrobial and antitubercular activities. The pharmacological evaluations of similar triazole derivatives have revealed their potential as antimicrobial agents, particularly against various bacterial and fungal strains (Dave et al., 2007).
Antimicrobial Activity
Several studies have focused on the synthesis of triazole derivatives and their antimicrobial properties. These compounds, including those structurally related to this compound, have been tested for their efficacy against a range of microbial agents, showing promising results in inhibiting the growth of various pathogens (Pokhodylo et al., 2009).
Structural and Chemical Properties
Research also focuses on understanding the structural and chemical properties of these compounds. This includes studies on their synthesis pathways, molecular structures, and potential transformations, which are crucial for further applications in medicinal chemistry and drug design (Prasad et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRYDELKFKNQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


